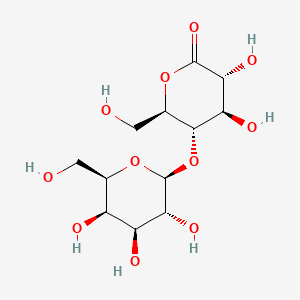

Lactobionic acid delta-lactone

Description

Historical Perspectives on Lactone Discovery and Early Research Approaches

Lactones as a class of compounds are cyclic esters formed by the intramolecular condensation of a hydroxy acid. numberanalytics.com Their discovery and synthesis have been a significant area of research in organic chemistry for many years. numberanalytics.com Early methods for lactone synthesis were often characterized by low yields and required harsh reaction conditions. numberanalytics.com

The history of macrocyclic lactones, a broader category to which some complex lactones belong, gained prominence with discoveries like the avermectins in the mid-1970s, which revolutionized antiparasitic treatments. nih.gov The first resorcylic acid lactone, radicicol, was isolated from a fungus in 1953. nih.gov While distinct from the sugar-derived lactobionic acid delta-lactone, this historical work on other lactones laid the groundwork for understanding their chemical nature and biological potential.

Early production methods for lactobionic acid and its delta-lactone involved chemical oxidation, such as using bromine or electrolytic oxidation. google.comlbtu.lv A 1933 study detailed a time-consuming procedure for preparing the delta-lactone, which involved evaporating a lactobionic acid solution to a syrup and then dehydrating it. google.com The first successful production of lactobionic acid using heterogeneous catalytic oxidation with palladium and bismuth-palladium catalysts was achieved in 1990. lbtu.lv

Academic Significance of this compound as a Key Intermediate

This compound serves as a crucial intermediate in both the synthesis and hydrolysis of lactobionic acid. Its formation is a key step in the oxidation of lactose (B1674315), whether through chemical, electrochemical, or biotechnological routes. ndpublisher.infoodresearchjournal.com

This process is central to converting lactose, a byproduct of the dairy industry (whey), into the value-added product lactobionic acid. lbtu.lvmdpi.comjoaat.com The lactone's hydrolysis back to lactobionic acid is also significant. In aqueous solutions, especially under acidic or basic conditions, the lactone ring opens to regenerate the parent acid. smolecule.com This reversible reaction is critical in applications where controlled release or pH-dependent behavior is desired.

Overview of Research Trajectories for this compound

Research concerning this compound and its parent acid has evolved from initial chemical synthesis and characterization to sophisticated biotechnological production and diverse applications.

Past and Present Research Focus:

Biotechnological Production: A major research thrust has been the development of efficient and sustainable methods for producing lactobionic acid, where the delta-lactone is a key intermediate. This includes using microorganisms like Pseudomonas taetrolens and enzymes from white rot fungi. mdpi.comjoaat.comnih.gov Studies have focused on optimizing fermentation conditions and using waste streams like acid whey as a substrate. joaat.com

Enzymatic Systems: Recent research has explored multi-enzymatic systems for lactobionic acid synthesis. For instance, a system using cellobiose (B7769950) dehydrogenase and laccase has been characterized, showing the influence of temperature and redox mediators on the yield of lactobionic acid formed via the lactone intermediate. nih.gov

Catalytic Oxidation: Research continues on heterogeneous catalytic oxidation methods, aiming to improve yield and reduce the reliance on expensive noble metal catalysts like platinum and gold. lbtu.lv

Future Research Directions:

Genetic Engineering: The identification of enzymes involved in lactone biosynthesis, such as those in yeasts and fungi, provides a genetic toolkit for engineering microorganisms for enhanced production. mdpi.com

Novel Applications: While lactobionic acid has found applications in food, pharmaceuticals, and cosmetics, research into the specific properties and potential uses of the delta-lactone form is an area for further exploration. smolecule.comndpublisher.in Its ability to bind to asialoglycoprotein receptors suggests potential in targeted drug delivery systems. smolecule.com

Sustainable Production Models: The focus on creating a bio-based economy drives research towards using non-abundant and sustainable substrates for lactone production, moving away from traditional chemical synthesis that raises environmental concerns. mdpi.com

Structure

3D Structure

Properties

CAS No. |

5965-65-1 |

|---|---|

Molecular Formula |

C12H20O11 |

Molecular Weight |

340.28 g/mol |

IUPAC Name |

(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one |

InChI |

InChI=1S/C12H20O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-10,12-19H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1 |

InChI Key |

FSICMNGKCHFHGP-AMTLMPIISA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Lactobionic Acid Delta Lactone

Chemical Oxidation Pathways and Mechanisms for Lactone Formation

Chemical synthesis provides robust methods for converting lactose (B1674315) into its delta-lactone form, primarily through oxidative processes. These pathways include electrochemical methods, heterogeneous catalysis, and the use of direct chemical oxidants, each with specific mechanisms and control parameters.

Electrochemical synthesis offers a controlled method for the production of lactobionic acid and its delta-lactone through the electrolytic oxidation of lactose. smolecule.com This process allows for precise control over reaction conditions and can be operated at mild temperatures, achieving high conversion efficiencies. smolecule.com The primary product of the electrochemical oxidation of lactose is the lactone, which subsequently hydrolyzes to lactobionic acid in aqueous media. caldic.comndpublisher.in

The mechanism often involves the use of halogen catalysts, such as bromine or iodine, in an alkaline electrolysis system. smolecule.comgoogle.com For instance, bromine-catalyzed electrolytic oxidation proceeds through an initial chemical oxidation of lactose by hypobromite (B1234621), which is formed from the reaction of bromine with water. google.com The hypobromite is reduced to bromide in the process. The key step is the electrochemical regeneration of the bromine catalyst at the anode, allowing the oxidation cycle to continue. smolecule.comgoogle.com To maintain a stable pH above approximately 5.2, an alkaline substance is added. google.com Gold electrodes have been identified as highly effective catalysts for the oxidation of sugars via this method. caldic.comndpublisher.in

| Parameter | Condition / Catalyst | Role / Observation | Reference(s) |

| Catalyst | Bromine or Iodine | Mediates the oxidation of lactose. | smolecule.comgoogle.com |

| Electrode | Gold, Graphite | Gold is considered a superior catalyst for sugar oxidation. | caldic.comgoogle.com |

| pH | > 5.2 (Alkaline) | Maintained by adding an alkaline substance. | google.com |

| Temperature | Maintained at or below 25°C | The reaction is exothermic; cooling prevents hydrolysis of lactose. | google.com |

| Primary Product | Lactone | The initial product, which can hydrolyze to lactobionic acid. | caldic.comndpublisher.in |

Heterogeneous catalytic oxidation is a promising approach for lactobionic acid delta-lactone synthesis, utilizing solid catalysts to facilitate the direct aerobic oxidation of lactose. smolecule.com This method can be readily integrated with other lactose transformation technologies and uses environmentally friendly oxidizing agents like air or oxygen. caldic.com The reaction is typically carried out in an alkaline medium (pH 8.0-9.0) at temperatures between 50 and 70°C to ensure high selectivity for lactobionic acid, the precursor to the lactone. caldic.comndpublisher.in

Bimetallic catalyst systems supported on mesoporous materials have demonstrated high conversion rates and selectivity. smolecule.com

Palladium-Bismuth (Pd-Bi) Catalysts : Supported on materials like carbon or mesoporous silica (B1680970) (SBA-15), Pd-Bi catalysts have been successfully used for lactose oxidation. smolecule.comresearchgate.netntnu.no These systems can achieve high lactose conversion with excellent selectivity (>90%) to lactobionic acid. ntnu.noresearchgate.net However, they can be prone to deactivation through metal leaching or over-oxidation. collectionscanada.gc.ca

Gold (Au) Catalysts : Gold nanoparticles supported on various materials (e.g., mesoporous silica, cerium oxide) are an emerging class of highly active and selective catalysts for carbohydrate oxidation. smolecule.comcollectionscanada.gc.ca Gold catalysts have shown strong stability against over-oxidation and can achieve 100% lactose conversion with 100% selectivity towards lactobionic acid under optimal conditions. researchgate.netcollectionscanada.gc.ca

The reaction kinetics for these processes can often be described by Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanisms, which account for the competitive adsorption of oxygen and lactose onto the catalyst's active sites. smolecule.com

| Catalyst System | Support Material | Typical Conditions | Performance | Reference(s) |

| Palladium-Bismuth (Pd-Bi) | Carbon (C), SBA-15 Silica | pH 8-9, 50-70°C, O₂ or Air | High conversion, >90% selectivity. | smolecule.comresearchgate.netntnu.no |

| Gold (Au) | Mesoporous Silica, CeO₂, Al₂O₃ | pH 8-9, ~65°C, Air | Up to 100% conversion and 100% selectivity. | smolecule.comcollectionscanada.gc.cagoogle.com |

| Platinum (Pt) | Alumina (Al₂O₃) | 170°C, O₂ | Effective for complete lactose degradation. | ntnu.no |

The direct chemical oxidation of lactose using stoichiometric oxidants was one of the earliest methods developed for synthesizing lactobionic acid and its lactone. In 1889, Fischer and Meyer first synthesized lactobionic acid through the oxidation of lactose with bromine water. caldic.comnih.gov

This method involves treating an aqueous solution of lactose with an oxidizing agent like bromine. The aldehyde group of the glucose unit is oxidized to a carboxylic acid, which rapidly forms the delta-lactone in solution. nist.gov The use of barium carbonate can be employed to neutralize the hydrobromic acid formed during the reaction, which helps to maintain a nearly neutral pH and prevents the immediate hydrolysis of the lactone. nist.gov Other oxidizing agents, such as permanganate (B83412) ions in an acidic medium, have also been studied for the oxidation of lactose, which proceeds through the formation of an unstable intermediate complex. scirp.org

Controlling the stereochemistry during the synthesis of chiral molecules like lactones is crucial. While specific studies on controlling the stereochemistry during the direct oxidation of lactose to this compound are not extensively detailed, related synthesis pathways highlight the potential for epimerization. For instance, in the cyanohydrin synthesis route for producing labeled lactobionic acid, the presence of acid catalysts can favor the production of the 4-O-β-D-galactopyranosyl-D-mannonic epimer instead of the desired gluconic (lactobionic) configuration. nist.gov

The development of stereoselective synthesis for various chiral δ-lactones is an active area of research, often employing chiral auxiliaries or engineered enzymes to control the formation of specific stereocenters. nih.govrsc.orgresearchgate.net These advanced methodologies underscore the importance of stereochemical control in producing biologically active and functionally specific molecules, a principle that applies to the synthesis of this compound.

Biocatalytic and Microbial Biosynthesis of this compound

Biocatalytic methods, using either isolated enzymes or whole microorganisms, represent an efficient and highly selective "green" approach for producing lactobionic acid. caldic.comndpublisher.in A key feature of these biological pathways is the formation of this compound as a direct, albeit often transient, intermediate product. caldic.comndpublisher.innih.gov

The enzymatic oxidation of lactose is a highly specific process that occurs under mild temperature and pH conditions. caldic.com The general mechanism involves an oxidoreductase enzyme that catalyzes the oxidation of the anomeric carbon of the glucose moiety in lactose, forming lactobiono-δ-lactone. This lactone is then typically hydrolyzed, either spontaneously in the aqueous solution or by the action of a lactonase enzyme, to yield lactobionic acid. caldic.comndpublisher.innih.govjoaat.com

Several enzymatic systems have been investigated for this conversion:

Cellobiose (B7769950) Dehydrogenase (CDH) : This enzyme, often sourced from wood-degrading fungi, catalyzes the oxidation of lactose to lactobiono-δ-lactone. nih.gov The process can be enhanced by using a laccase enzyme in combination with a redox mediator (like ABTS or DCPIP) to regenerate the oxidized form of CDH, allowing for a continuous reaction. smolecule.comnih.gov

Lactose Oxidase : This enzyme directly oxidizes lactose to the delta-lactone intermediate. caldic.comjoaat.com

Microbial Dehydrogenase Systems : Microorganisms such as Pseudomonas species possess membrane-bound dehydrogenase enzymes that catalyze the oxidation of lactose to lactobiono-δ-lactone, which is then hydrolyzed by a lactonase. ndpublisher.incaldic.comjoaat.com

GFOR/GL Enzyme System : The bacterium Zymomonas mobilis contains periplasmic enzymes, glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase (GL), that can convert lactose into lactobiono-δ-lactone, which is subsequently hydrolyzed by GL to lactobionic acid. nih.govresearchgate.net

| Enzyme / System | Source Organism (Example) | Mechanism / Cofactors | Intermediate Product | Reference(s) |

| Cellobiose Dehydrogenase (CDH) | Wood-degrading fungi (Pycnoporus cinnabarinus) | Oxidation, often paired with laccase and a redox mediator. | Lactobiono-δ-lactone | smolecule.comnih.gov |

| Lactose Oxidase | Filamentous fungi | Direct oxidation of lactose. | Lactobiono-δ-lactone | caldic.comjoaat.com |

| Lactose Dehydrogenase | Pseudomonas species | Membrane-bound dehydrogenase catalyzes oxidation. | Lactobiono-δ-lactone | ndpublisher.incaldic.com |

| GFOR/GL System | Zymomonas mobilis | GFOR oxidizes lactose, GL hydrolyzes the lactone. | Lactobiono-δ-lactone | nih.govresearchgate.net |

Microbial Bioconversion Pathways Involving this compound

Microbial fermentation is a widely used method for the production of lactobionic acid, where this compound is a key intermediate. ndpublisher.innih.gov This approach offers a cost-effective and environmentally friendly alternative to chemical synthesis. joaat.com

Several microorganisms have been identified and characterized for their ability to produce lactobionic acid, and by extension, the delta-lactone intermediate.

Pseudomonas spp. : Bacteria of the genus Pseudomonas, particularly Pseudomonas taetrolens, are efficient producers of lactobionic acid. nih.govresearchgate.netnih.gov They utilize a lactose oxidation pathway where a dehydrogenase catalyzes the conversion of lactose to lactobiono-δ-lactone. ndpublisher.innih.gov

Acetobacter spp. and Gluconobacter spp. : Acetic acid bacteria, including Acetobacter orientalis and Gluconobacter frateurii, have demonstrated the ability to oxidize lactose to lactobionic acid. nih.govresearchgate.netnih.gov Gluconobacter species, in particular, show high lactose-oxidizing activities. nih.gov

Zymomonas mobilis : This bacterium produces lactobionic acid and sorbitol from lactose and fructose (B13574) through the action of periplasmic enzymes, glucose-fructose oxidoreductase and glucono-δ-lactonase. nih.gov

The metabolic pathways for lactobionic acid biosynthesis in these microorganisms primarily involve the oxidation of lactose at the C1 position of the glucose unit. In Pseudomonas taetrolens, this is carried out by a quinoprotein glucose dehydrogenase. nih.gov In Zymomonas mobilis, the key enzyme is glucose-fructose oxidoreductase (GFOR). nih.gov

To improve the efficiency of this compound biosynthesis, genetic engineering techniques have been employed. Homologous expression of the quinoprotein glucose dehydrogenase gene in P. taetrolens has been shown to significantly increase the intracellular lactose-oxidizing activity and the final lactobionic acid titer. nih.gov Similarly, introducing the GFOR gene from Z. mobilis into Escherichia coli has led to improved enzyme yields and higher concentrations of lactobionic acid produced from whey-derived lactose. nih.gov

The accumulation of the this compound intermediate is influenced by various fermentation parameters that can be optimized for maximum yield.

pH : The pH of the fermentation medium is a critical factor. For Pseudomonas taetrolens, maintaining a pH of around 6.5 is optimal for lactonase activity, which hydrolyzes the lactone to the acid. joaat.com In some bioconversion strategies, a two-stage pH shift is employed, with an uncontrolled pH above 6.5 during the growth phase and then maintained at 6.5 during the production phase. researchgate.net

Temperature : The optimal temperature for lactobionic acid production varies between microorganisms. For Pseudomonas taetrolens, a temperature of 30°C is often used. joaat.comnih.gov

Aeration and Agitation : As many of the producing microorganisms are aerobic, adequate oxygen supply is crucial. Increased agitation and aeration rates can improve bacterial growth and, consequently, the production of lactobionic acid. joaat.com

Substrate Concentration : High initial lactose concentrations can be utilized for efficient production. For instance, Gluconobacter frateurii has shown sufficient oxidizing activity even at a high lactose concentration of 30%. nih.gov

Table 2: Comparison of Microorganisms for Lactobionic Acid Production

| Microorganism | Key Enzyme(s) | Substrate(s) | Noteworthy Characteristics |

|---|---|---|---|

| Pseudomonas taetrolens | Quinoprotein glucose dehydrogenase, Lactonase | Lactose, Whey | Efficient LBA producer, amenable to genetic engineering. |

| Acetobacter orientalis | Lactose-oxidizing enzymes | Lactose | Can achieve high yields (97-99%) under resting cell conditions. ndpublisher.in |

| Gluconobacter frateurii | Lactose-oxidizing enzymes | Lactose | High lactose-oxidizing activity, can tolerate high substrate concentrations. nih.gov |

| Zymomonas mobilis | Glucose-fructose oxidoreductase, Glucono-δ-lactonase | Lactose, Fructose | Produces sorbitol as a co-product. |

Reaction Mechanisms and Chemical Transformations of Lactobionic Acid Delta Lactone

Hydrolysis of Lactobionic Acid Delta-Lactone to Lactobionic Acid

The most fundamental chemical transformation of this compound is its hydrolysis, the process by which the cyclic ester ring is opened by reaction with water to form the linear lactobionic acid. This reaction is central to many of its biological and industrial applications, as the lactone is often an intermediate that spontaneously or enzymatically converts to the desired acid. smolecule.comnih.govfoodresearchjournal.com In aqueous solutions, the lactone exists in a reversible equilibrium with the open-chain hydroxy acid. ontosight.ailibretexts.org

Kinetics and Thermodynamics of Lactone Hydrolysis

The hydrolysis of a lactone is a reversible, equilibrium-driven process. wikipedia.org For aldonic acid lactones, a class that includes this compound, the equilibrium between the cyclic lactone and the open-chain carboxylic acid is well-established. Generally, in aqueous solutions, five-membered lactone rings (gamma-lactones) are thermodynamically more stable than six-membered rings (delta-lactones). tdl.org

The hydrolysis of the delta-lactone to its parent acid involves an equilibrium that can be influenced by various factors. While specific kinetic and thermodynamic parameters for this compound are not extensively documented in readily available literature, analogies can be drawn from related compounds like glucono-delta-lactone. Studies on glucono-1,5-lactone show that the six-membered ring hydrolyzes rapidly; in one instance, 80% hydrolysis to gluconic acid occurred within 28 minutes. tdl.org The final equilibrium for gluconic acid in solution was found to consist of approximately 67% open-chain acid and the remainder as a mix of 1,5- and 1,4-lactones. tdl.org This suggests that for this compound, a similar equilibrium favoring the open-chain acid form is expected in aqueous media. The reaction kinetics often follow Langmuir-Hinshelwood-Hougen-Watson mechanisms in catalytic systems, which account for the competitive adsorption of reactants onto a catalyst surface. smolecule.com

Influence of pH and Temperature on Hydrolysis Equilibrium

The equilibrium between this compound and lactobionic acid is significantly influenced by both pH and temperature. The hydrolysis reaction is favored under both acidic and basic conditions. smolecule.com

Temperature: Temperature also plays a critical role. Enzymatic production of lactobionic acid generally occurs under mild temperature conditions, often between 30°C and 50°C. smolecule.comnih.gov One study noted the highest production from P. fluorescens at 30°C. nih.gov However, higher temperatures can also have adverse effects; temperatures above 30°C have been reported to potentially cause some hydrolysis of the lactose (B1674315) substrate itself. google.com In catalytic oxidation systems, higher temperatures, such as 65°C, are often employed to achieve high conversion rates. smolecule.comcollectionscanada.gc.ca Stability tests have shown that lactobionic acid is generally stable at temperatures up to 80°C under both acidic and alkaline conditions. researchgate.net

The table below summarizes the optimal conditions reported for processes involving the hydrolysis of this compound.

| Process Type | Optimal pH | Optimal Temperature (°C) | Source(s) |

| Microbial Production (P. fluorescens) | 5.0 | 30 | nih.gov |

| Microbial Production (P. taetrolens) | 6.25 - 6.5 | 30 | smolecule.com |

| Enzymatic (GFOR/GL complex) | 6.4 - 7.8 | 47 | researchgate.net |

| Catalytic Oxidation (Au/SBA-15) | 8.0 - 9.0 | 65 | smolecule.comcollectionscanada.gc.ca |

| Multi-Enzymatic Synthesis (CDH/Laccase) | Not specified | 30 - 50 | nih.gov |

Enzymatic Hydrolysis by Lactonases

In many biological systems, the hydrolysis of lactobiono-δ-lactone is not spontaneous but is catalyzed by specific enzymes called lactonases. foodresearchjournal.com These enzymes play a crucial role in the metabolic pathways of microorganisms that produce lactobionic acid. For example, in Pseudomonas species, a membrane-bound dehydrogenase first oxidizes lactose to the lactone intermediate, which is then specifically hydrolyzed by a lactonase to yield lactobionic acid. foodresearchjournal.comresearchgate.net

Conversely, some enzymatic systems can produce lactobionic acid without the involvement of a dedicated lactonase. In processes using enzymes from certain fungi, such as cellobiose (B7769950) dehydrogenase (CDH), the lactobiono-δ-lactone formed from lactose oxidation undergoes spontaneous hydrolysis in the aqueous reaction medium to form the final acid product. nih.gov

Other Chemical Derivatization and Interconversion Reactions of the Lactone

Beyond hydrolysis, this compound can participate in other chemical reactions, serving as a valuable starting material for various derivatives of lactobionic acid. google.com

Esterification Reactions of this compound

As a cyclic ester, this compound can undergo esterification reactions. It can react with alcohols under appropriate conditions to form different esters of lactobionic acid. smolecule.comgoogle.com This reaction typically involves heating the lactone with an alcohol, often in the presence of an acid catalyst, which is a standard method for ester synthesis. chemguide.co.uk This provides a pathway to synthesize a variety of lactobionate (B10762962) esters with tailored properties. Furthermore, the lactone can react with primary and secondary amines, proceeding smoothly in an alcohol solvent under reflux, to yield the corresponding lactobionamides in nearly quantitative amounts. google.com

Reduction of this compound to Lactose and Other Polyols

A significant interconversion reaction is the reduction of the lactone back to its parent sugar, lactose. It has been demonstrated that this compound can be effectively reduced to lactose. One established method involves using sodium amalgam in the presence of sodium acid oxalate. nist.govcapes.gov.br This reaction has been reported to proceed with a high yield of 84%. nist.govcapes.gov.br This transformation is particularly valuable for creating position-labeled lactose for metabolic studies, where a labeled lactone is synthesized and then reduced to produce labeled lactose. nist.gov The reduction of aldonic acid lactones is a known synthetic route for preparing aldoses. researchgate.net

The table below details key reduction reaction parameters.

| Starting Material | Reducing Agent | Product | Yield | Source(s) |

| Lactobionic-1-C¹⁴ delta-lactone | Sodium amalgam / Sodium acid oxalate | Lactose-1-C¹⁴ | 84% | nist.govcapes.gov.br |

Mechanistic Studies of Lactone Ring Opening and Closing

The interconversion between lactobionic acid and its corresponding delta-lactone is a fundamental reaction, pivotal to its synthesis and biological activity. This dynamic equilibrium involves the intramolecular esterification to form the cyclic lactone and its hydrolysis to the open-chain carboxylic acid. The mechanism of this reversible reaction is influenced by several factors, including pH, temperature, and the presence of catalysts.

In aqueous solutions, this compound is in equilibrium with the free lactobionic acid. The lactone is a cyclic ester that can undergo hydrolysis to yield the parent hydroxycarboxylic acid. smolecule.comontosight.ai This reaction is reversible, and the position of the equilibrium is sensitive to environmental conditions. wikipedia.org

The formation of this compound, an intramolecular esterification, is often achieved by removing water from a solution of lactobionic acid, for instance, by spray-drying at elevated temperatures. google.com One method for achieving a complete conversion involves mixing an aqueous solution of the acid with an equal volume of methyl cellosolve and gradually evaporating the solvent at room temperature in the presence of seed crystals. nist.gov

Conversely, the ring-opening hydrolysis of the lactone to form lactobionic acid is favored in aqueous environments. smolecule.comgoogle.com This hydrolysis can occur under both acidic and basic conditions. smolecule.com It is also a key step in the biological production of lactobionic acid, where lactose is first oxidized to lactobiono-delta-lactone, which is subsequently hydrolyzed by enzymes (lactonases) to lactobionic acid. nih.govresearchgate.netfoodresearchjournal.comacs.orgresearchgate.netmdpi.com

The rate and extent of both the ring-opening and ring-closing reactions are significantly influenced by pH. The oxidation of lactose to lactobionic acid, which proceeds via the lactone intermediate, is pH-dependent, with optimal activity often observed in the neutral to alkaline range. For example, catalytic oxidation over gold catalysts shows a maximum activity at a pH of around 9.0. collectionscanada.gc.ca Similarly, enzymatic production using Pseudomonas taetrolens is conducted under controlled pH conditions, often around 6.0 to 6.5, to facilitate the conversion. mdpi.com The optimal pH for lactobionic acid production by Pseudomonas fluorescens was found to be 5.0. nih.govacs.org

The general mechanism for acid-catalyzed lactone formation involves the protonation of the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl group within the same molecule. This is a common mechanism for forming cyclic esters. youtube.com

Table 1: Factors Influencing the Equilibrium Between Lactobionic Acid and this compound

| Factor | Effect on Ring-Opening (Hydrolysis) | Effect on Ring-Closing (Lactonization) | References |

| Water | Favored in aqueous solutions | Inhibited; requires water removal | smolecule.comgoogle.comnist.gov |

| pH | Catalyzed by both acid and base | Influenced by pH; lactonization often done from the free acid form | smolecule.comnih.govacs.orgmdpi.comcollectionscanada.gc.ca |

| Temperature | Rate increases with temperature | Often requires elevated temperatures (e.g., spray-drying) | google.comnih.govacs.org |

| Enzymes (Lactonases) | Catalyzes the hydrolysis of the lactone | Not applicable | nih.govresearchgate.netfoodresearchjournal.comacs.orgresearchgate.netmdpi.com |

Advanced Analytical Methodologies for Lactobionic Acid Delta Lactone Characterization and Quantification

Spectroscopic Identification and Structural Elucidation

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Degradation Product Analysis

Mass spectrometry (MS) and its high-resolution (HRMS) counterpart are indispensable tools for the definitive structural elucidation of lactobionic acid delta-lactone and the identification of its related substances, such as degradation products. These techniques provide highly accurate mass-to-charge ratio (m/z) data, enabling the confirmation of the elemental composition of the molecule. scispace.com

Electrospray ionization (ESI) is a commonly employed soft ionization technique for analyzing lactobionic acid and its derivatives, as it minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion. scispace.com In stability studies, HRMS coupled with liquid chromatography (LC), such as HPLC-ESI-QTOF (Quadrupole Time-of-Flight), has been instrumental. nih.gov Research has shown that while lactobionic acid and its salts are stable under various pH and temperature conditions, they are susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide. nih.govresearchgate.net

HRMS analysis has been crucial in identifying the degradation products. For instance, under oxidative stress, a primary degradation product with the molecular formula C11H20O10 was identified, suggesting a mechanism of oxidative decarboxylation. nih.govresearchgate.net The presence of this compound is often observed in samples of lactobionic acid, and its formation can be monitored using these mass spectrometric methods. nih.govresearchgate.net

Table 1: HRMS Data for Lactobionate (B10762962) and Degradation Product

| Compound/Fragment | Ion Type | Observed m/z | Molecular Formula |

|---|---|---|---|

| Sodium Lactobionate | [M+Na]+ | 381.1004 | C12H21O12Na |

This table is based on findings related to lactobionate stability and degradation studies. The exact m/z for the degradation product was not specified in the provided search results.

Other Quantitative and Qualitative Analytical Approaches

Beyond mass spectrometry, other analytical methods provide valuable insights into the properties and production of this compound.

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution containing an optically active substance. torontech.comlibretexts.org This method is critical for assessing the stereochemical purity of lactobionic acid and its delta-lactone form. Chiral molecules, like lactobionic acid, rotate the plane of polarized light, and the specific rotation is a characteristic physical constant. libretexts.orgox.ac.uk

The specific rotation ([α]D) is a standardized value that depends on the compound, concentration, path length, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). libretexts.orgox.ac.uk For lactobionic acid, a specific rotation value of [α]D20 +22.5° has been reported, indicating it is dextrorotatory. walshmedicalmedia.com

By comparing the measured optical rotation of a sample to the standard value, the presence of enantiomeric or racemic mixtures can be detected. researchgate.net For example, a deviation from the expected specific rotation may suggest the presence of impurities or other optical isomers. walshmedicalmedia.com This technique has been used to confirm the high purity of lactobionic acid produced via fermentation with Zymomonas mobilis, showing it to be free of racemic isomers. walshmedicalmedia.comresearchgate.net

Table 2: Reported Optical Rotation for Lactobionic Acid

| Sample | Specific Rotation ([α]D20) | Reference |

|---|---|---|

| Lactobionic Acid (produced by Zymomonas mobilis) | +22.5° | walshmedicalmedia.com |

The bioproduction of lactobionic acid, the precursor to this compound, often utilizes microorganisms such as Pseudomonas taetrolens. mdpi.comnih.gov Flow cytometry has emerged as a powerful tool for the real-time monitoring of these microbial fermentation processes. researchgate.netbohrium.com This laser-based technology allows for the rapid analysis of individual cells within a large population, providing data on various physiological parameters. researchgate.net

By using fluorescent dyes, flow cytometry can assess cell viability, metabolic activity, and membrane integrity. researchgate.net For instance, studies on P. taetrolens have used multiparameter flow cytometry to monitor the physiological state of the cells during lactobionic acid production. researchgate.net It was observed that in shake-flask fermentations, a decrease in pH led to a progressive loss of metabolic activity and membrane integrity. researchgate.net In contrast, in a bioreactor with controlled pH, the cells remained predominantly healthy and active, leading to efficient bioconversion. researchgate.net

This technique is crucial for optimizing fermentation conditions, such as pH and feeding strategies, to maintain a robust and physiologically active microbial population, thereby maximizing the yield of lactobionic acid. bohrium.comcore.ac.uk The physiological state of the inoculum culture has also been shown to be a critical factor for successful and efficient lactobionic acid production, a parameter that can be precisely assessed using flow cytometry. researchgate.net

Table 3: Application of Flow Cytometry in P. taetrolens Fermentation

| Fermentation Condition | Key Finding from Flow Cytometry | Impact on Production |

|---|---|---|

| Shake-flask (uncontrolled pH) | Progressive loss of metabolic activity and membrane integrity as pH drops below 4. | Prevalence of damaged and dead cell subpopulations. researchgate.net |

| Bioreactor (pH-shifted strategy at 6.5) | Cells remained >96% healthy and metabolically active. | Maintained bioconversion efficiency throughout fermentation. researchgate.net |

Biotechnological and Industrial Process Parameters Affecting Lactobionic Acid Delta Lactone Formation and Yield

Substrate Utilization and Media Design for Lactone Production

The selection and composition of the growth medium are fundamental to maximizing the production of lactobionic acid delta-lactone. This includes the source of the primary substrate, lactose (B1674315), its concentration, and the presence of supplementary nutrients.

Utilization of Dairy By-products (e.g., Whey, Acid Whey Permeate) as Lactose Sources for Lactone Precursor

Dairy by-products, particularly whey and its permeate, are attractive and cost-effective feedstocks for the production of lactobionic acid and its precursor, this compound. caldic.comjoaat.com Whey, a significant by-product of the cheese and casein industries, is rich in lactose, the primary substrate for this bioconversion. joaat.comresearchgate.net The utilization of whey not only provides an inexpensive raw material but also addresses environmental concerns associated with its disposal. caldic.comjoaat.com

Numerous studies have demonstrated the successful use of whey for lactobionic acid production using microorganisms like Pseudomonas taetrolens. researchgate.netnih.govnih.gov This bacterium possesses a dehydrogenase enzyme that oxidizes lactose to lactobiono-δ-lactone, which is then hydrolyzed to lactobionic acid. mdpi.com Research has shown that using whey as a substrate can lead to significant yields of lactobionic acid. nih.govfrontiersin.org For instance, fed-batch cultivation strategies using whey have achieved high concentrations of the final product. researchgate.net

Acid whey, another dairy by-product, has also been investigated as a potential substrate. llu.lv However, its lower initial pH can present challenges for microbial growth and enzyme activity, often requiring pH adjustment for optimal production. joaat.comllu.lv

Impact of Substrate Concentration on Lactone Formation Efficiency

The concentration of lactose in the fermentation medium plays a critical role in the efficiency of this compound formation. While a sufficient supply of lactose is necessary for the reaction, excessively high concentrations can lead to substrate inhibition. ekb.eg

Studies have shown that there is an optimal range for lactose concentration to maximize yield. For example, research using Bacillus spp. E indicated that a lactose concentration of 50 g/L resulted in a relatively high conversion rate of 82%. ekb.eg However, increasing the concentration to 150 g/L led to a sharp decrease in yield, possibly due to substrate inhibition of the enzymes or a reduced rate of lactose penetration through the cell membrane. ekb.eg Similarly, when using acid whey permeate with Pseudomonas taetrolens, it was found that total solids content above 20%, which corresponds to a higher lactose concentration, can slow down the process. mdpi.comllu.lv This is attributed to the inhibitory effects of not only high lactose levels but also other minor whey compounds like minerals and their salts on the activity of lactose dehydrogenase. mdpi.comlbtu.lv

Role of Nutrient Supplementation in Enhancing Lactone Biosynthesis

While whey provides the essential lactose substrate, supplementation with additional nutrients can significantly enhance the biosynthesis of this compound by promoting microbial growth and enzymatic activity. The composition of the medium, including nitrogen sources, minerals, and growth factors, can be tailored to optimize production.

In some microbial systems, the addition of specific cofactors is necessary for enzyme function. For example, recombinant E. coli strains engineered to produce lactobionic acid require supplementation with pyrroloquinoline quinone (PQQ) for the activity of the lactose-oxidizing enzyme, quinoprotein glucose dehydrogenase. researchgate.net The strategic supplementation of the medium with these essential nutrients can therefore lead to improved yields and more efficient bioconversion processes.

Environmental Factors Influencing Lactone Bioproduction

The physical and chemical environment of the bioproduction process significantly impacts the rate and efficiency of this compound synthesis. Key factors include temperature and pH, which must be carefully controlled to ensure optimal enzyme function and microbial viability.

Temperature Optimization for Enzymatic and Microbial Lactone Synthesis

Temperature is a critical parameter that directly influences the rate of both enzymatic and microbial synthesis of this compound. nih.gov Different microorganisms and enzymes have distinct optimal temperature ranges for activity and stability.

For microbial production using Pseudomonas taetrolens, a temperature of 30°C is frequently cited as optimal for lactobionic acid production. nih.govnih.govsmolecule.com Studies have shown that this temperature supports both bacterial growth and the enzymatic oxidation of lactose. nih.govfrontiersin.org Deviations from this optimal temperature can lead to reduced yields. For instance, some research has explored differential temperature control, where a lower temperature (e.g., 28°C) is used to achieve higher cell densities before shifting to conditions that favor lactose oxidation. mdpi.comscispace.com

In the case of enzymatic synthesis, the optimal temperature can vary depending on the specific enzymes used. For example, a multi-enzymatic system using cellobiose (B7769950) dehydrogenase (CDH) and laccase showed that a higher temperature of 50°C resulted in a greater amount of lactobionic acid produced compared to 30°C. mdpi.com Similarly, the electrolytic oxidation of lactose is also temperature-dependent, with processes often conducted at around 25 to 30°C. google.com

pH Control Strategies for Optimal Lactone Formation and Stability

The pH of the reaction medium is a crucial factor that affects both the formation and stability of this compound. nih.gov The enzymatic conversion of lactose to lactobionic acid involves the formation of the lactone as an intermediate, which is then hydrolyzed. ndpublisher.in The pH influences the activity of the enzymes involved and the equilibrium between the lactone and the acid form. caymanchem.com

For microbial production with Pseudomonas taetrolens, maintaining a pH between 6.25 and 6.5 is generally considered optimal for lactobionic acid production. nih.govsmolecule.com This pH range supports the activity of the lactose-oxidizing enzymes and the subsequent lactonase, which has an optimum pH of 6.5-6.7. joaat.comllu.lv During fermentation, the production of lactobionic acid naturally lowers the pH, which can inhibit microbial growth and enzyme activity if not controlled. joaat.com Therefore, pH control, often through the addition of an alkaline solution like sodium hydroxide (B78521) or calcium carbonate, is essential for sustained production. ekb.egscielo.br

In enzymatic systems, the optimal pH can also vary. For instance, in a system using glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase (GL) from Zymomonas mobilis, the pH is controlled at 6.4 to maintain catalytic activity. scielo.br The stability of the final product and the lactone intermediate is also pH-dependent, with acidic conditions favoring the formation of the delta-lactone form. caymanchem.com

| Parameter | Organism/Enzyme | Substrate | Optimal Value | Finding | Reference |

| Substrate Concentration | Bacillus spp. E | Lactose | 50 g/L | A lactose concentration of 50 g/L resulted in an 82% conversion, while 150 g/L sharply decreased the yield. ekb.eg | ekb.eg |

| Substrate Concentration | Pseudomonas taetrolens | Acid Whey Permeate | Up to 20% total solids | Total solids content above 20% slows down the process due to inhibition of lactose dehydrogenase. mdpi.comllu.lv | mdpi.comllu.lv |

| Temperature | Pseudomonas taetrolens | Whey | 30°C | Optimal temperature for lactobionic acid production in several studies. nih.govnih.govsmolecule.com | nih.govnih.govsmolecule.com |

| Temperature | Cellobiose Dehydrogenase/Laccase | Lactose | 50°C | Higher temperature resulted in a greater amount of lactobionic acid produced compared to 30°C. mdpi.com | mdpi.com |

| pH | Pseudomonas taetrolens | Whey | 6.25 - 6.5 | Optimal pH range for lactobionic acid production, supporting enzyme activity. nih.govsmolecule.com | nih.govsmolecule.com |

| pH | Zymomonas mobilis (GFOR/GL) | Lactose/Fructose (B13574) | 6.4 | pH is controlled at 6.4 to maintain catalytic activity for lactobionate (B10762962) production. scielo.br | scielo.br |

Aeration and Dissolved Oxygen Dynamics in Lactone Bioreactors

The supply of oxygen is a critical parameter in the aerobic bioproduction of lactobionic acid, where this compound is a key intermediate. The production of lactobionic acid by microorganisms like Pseudomonas taetrolens is an aerobic process, making the monitoring and control of dissolved oxygen (DO) levels a decisive factor for metabolic activity, cell growth, and biosynthesis. daneshyari.comjoaat.com Insufficient oxygen can inhibit metabolism, while excessive or improperly managed aeration can also negatively impact product formation. daneshyari.comnih.gov

Research into the effects of aeration and agitation on Pseudomonas taetrolens has revealed a complex relationship between oxygen supply, cell growth, and lactobionic acid production. daneshyari.com High agitation rates were found to stimulate cell growth and increase the oxygen uptake rate, but they paradoxically had a negative effect on lactobionic acid production. daneshyari.comnih.gov Conversely, increasing aeration rates beyond a certain point, such as 1.5 L/min, did not lead to further stimulation of either cell growth or product formation, with one study noting a 22% lower production at an aeration rate of 2 L/min. daneshyari.comnih.gov This suggests that while oxygen is necessary, the mechanical stress from high agitation or suboptimal gas transfer dynamics can be detrimental to the enzymatic processes responsible for lactone formation.

Table 1: Effect of Aeration and Agitation on Lactobionic Acid Production by P. taetrolens

| Parameter | Condition | Observation | Impact on Lactobionic Acid Production | Reference |

| Agitation Rate | High (e.g., 1000 rpm) | Stimulated cell growth, increased oxygen uptake rate. | Negative | daneshyari.com, nih.gov |

| Agitation Rate | Optimal (e.g., 350 rpm) | Balanced growth and production. | 1.2-fold increase in productivity compared to 1000 rpm. | daneshyari.com, nih.gov |

| Aeration Rate | > 1.5 L/min | Did not stimulate cell growth or LBA production. | Negative (22% lower at 2 L/min). | daneshyari.com, nih.gov |

| Aeration Rate | 0.5 L/min | Used in continuous aeration setups. | Supported production, but overall yield depends on other factors. | hefjournal.org, nih.gov |

Bioreactor Design and Operation for Efficient Delta-Lactone Production

Batch, Fed-Batch, and Continuous Cultivation Modes for Lactone Accumulation

The choice of cultivation strategy—batch, fed-batch, or continuous—significantly impacts the efficiency, yield, and productivity of lactobionic acid and its delta-lactone intermediate. microbenotes.com

Batch Cultivation: This is a closed system where all nutrients are provided at the start of the process. microbenotes.cominfors-ht.com While simple to set up, its major drawback is the potential for substrate inhibition at high initial lactose concentrations, which can limit productivity. nih.govnih.gov In a stationary batch culture of P. taetrolens in a bioreactor with mixing at 120 rpm, the highest lactobionic acid concentration was achieved after 144 hours. nih.gov

Fed-Batch Cultivation: This semi-continuous process involves the controlled feeding of substrates during cultivation. microbenotes.cominfors-ht.com This strategy is often more efficient than batch mode as it allows for better control over nutrient concentrations, preventing substrate inhibition and enabling higher cell densities and prolonged product synthesis. microbenotes.comnih.gov Research has shown that a fed-batch strategy can be highly effective for lactobionic acid production, with one study achieving a high titer of 180 g/L with a 90% yield under co-feeding conditions. nih.gov This demonstrates the superiority of fed-batch cultivation for achieving high product concentrations.

Continuous Cultivation: In this open system, fresh nutrients are continuously added while the culture broth is simultaneously removed. microbenotes.cominfors-ht.com This allows the process to be maintained in a steady state, which is ideal for process analysis and can lead to even higher space-time yields than fed-batch processes. infors-ht.com However, continuous cultures are more complex to implement and maintain, and the long cultivation periods increase the risk of contamination and genetic instability in the microbial population. microbenotes.cominfors-ht.com

The selection of the appropriate mode depends on the specific production goals, with fed-batch often representing a robust compromise for achieving high yields and productivity on an industrial scale. nih.govnih.gov

Table 2: Comparison of Cultivation Modes for Lactobionic Acid Production

| Cultivation Mode | Description | Advantages | Disadvantages | Reference |

| Batch | A closed system where all nutrients are added at the start. | Simple to set up and run. | Substrate inhibition can occur; lower product yield and productivity. | microbenotes.com, infors-ht.com |

| Fed-Batch | A semi-open system with controlled nutrient feeding during cultivation. | Higher product yield and cell densities; avoids substrate inhibition; prolongs product synthesis. | More complex than batch; requires a well-defined feeding strategy. | nih.gov, microbenotes.com |

| Continuous | An open system with continuous feeding and removal of culture broth. | High productivity; stable environment for process analysis. | Complex to set up and maintain; higher risk of contamination and cell mutation. | microbenotes.com, infors-ht.com |

Immobilization Strategies for Cells and Enzymes in Lactone Bioreactors

Immobilizing whole cells or enzymes is a powerful strategy to enhance the efficiency and economic viability of producing lactobionic acid and its delta-lactone. This technique involves confining the biocatalyst to a solid support, which offers several advantages, including simplified product separation, enhanced catalyst stability, and the potential for repeated use over multiple batches. researchgate.net

The periplasmic enzymes glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase from Zymomonas mobilis are capable of converting lactose and fructose into lactobionic acid and sorbitol. researchgate.net Studies have successfully immobilized whole Z. mobilis cells in calcium-alginate beads for this purpose. researchgate.net This immobilized biocatalyst demonstrated remarkable robustness and reusability. researchgate.net

Key findings from research on immobilized Z. mobilis cells include:

Reusability: The immobilized biocatalyst was successfully reused for up to twenty-three 24-hour batches while preserving its enzymatic activity. researchgate.net

Stability: The catalyst maintained its activity during storage for as long as 120 days. researchgate.net

Scalability: Production was successfully scaled from a 0.2 L to a 3.0 L volume, achieving statistically similar results (approximately 510 mmol/L of lactobionic acid), which indicates a strong potential for industrial-level scale-up. researchgate.net

Table 3: Performance of Ca-Alginate Immobilized Zymomonas mobilis Cells

| Parameter | Finding | Significance | Reference |

| Optimal pH | 6.4 - 6.8 | Defines the ideal reaction environment for the immobilized enzymes. | researchgate.net |

| Optimal Temperature | 39 - 43 °C | Defines the ideal reaction temperature for maximizing catalyst performance. | researchgate.net |

| Biocatalyst Reuse | Stable for 23 consecutive 24-hour batches. | Significantly reduces catalyst cost and simplifies operation. | researchgate.net |

| Biocatalyst Storage | Activity maintained for up to 120 days. | Allows for flexible production schedules and long-term catalyst viability. | researchgate.net |

| Scale-Up Potential | Similar LBA concentrations (~510 mmol/L) achieved in 0.2 L and 3.0 L bioreactors. | Demonstrates the feasibility of transferring the technology to industrial production. | researchgate.net |

Downstream Processing Methodologies for this compound Recovery and Purification

The successful industrial-scale implementation of lactobionic acid production hinges on efficient and economically viable downstream processing to recover and purify the final product from the complex fermentation broth. researchgate.netmdpi.comcaldic.com The choice of methodology depends on the initial substrate (e.g., whey) and the desired purity of the final product. researchgate.netnih.gov The general process involves several key stages: biomass removal, decolorization, deionization, concentration, and final product isolation.

Biomass and Solids Removal: The first step is to separate the microbial cells and other insoluble materials from the liquid broth. This is typically achieved through centrifugation, followed by microfiltration. researchgate.netmdpi.com Microfiltration not only removes remaining cell debris but has also been shown to effectively eliminate endotoxins, ensuring the product's safety for food and pharmaceutical applications. mdpi.comresearcher.life

Decolorization and Impurity Adsorption: Fermentation broths, especially those derived from whey, often contain color pigments and other soluble impurities. mdpi.com Treatment with activated carbon is a common and effective method for adsorbing these undesirable compounds, leading to a purer, decolorized solution. researchgate.netmdpi.com

Deionization and Purification: Ion-exchange chromatography is a preferred method for purification. caldic.com After bioconversion, the product may be in the form of a salt (e.g., sodium lactobionate). Passing the solution through a strongly acidic cation exchange resin can effectively separate the cations (like sodium) and yield a pure lactobionic acid solution. researchgate.netcaldic.com This technique can achieve high purity levels, often ≥99%. researchgate.net

Product Concentration and Isolation: The final step involves isolating the lactobionic acid, often as its more stable delta-lactone form, from the purified aqueous solution. Several methods can be employed:

Precipitation: Adding ethanol (B145695) (e.g., 96% v/v) to the concentrated solution causes the lactobionic acid to precipitate out as a solid. researchgate.netmdpi.comresearcher.life This method has been shown to yield a white powder with a high concentration of lactobionic acid (95 ± 2%). mdpi.comresearcher.life

Crystallization: The product can be further purified by crystallization, often following ethanol precipitation. researchgate.netcaldic.com

Drying: Spray-drying can be used to convert the aqueous lactobionic acid solution directly into a dry powder. google.com This process, especially when followed by oven-drying, facilitates the conversion of the acid into its delta-lactone form. google.com Freeze-drying (lyophilization) is another method used to obtain a powdered product. joaat.comresearchgate.net

Combining these steps, such as centrifugation, microfiltration, and activated carbon treatment before ethanol precipitation, has been shown to improve both the recovery and the final purity of the lactobionic acid. mdpi.com

Table 4: Downstream Processing Techniques for Lactobionic Acid Purification

| Processing Step | Technique | Purpose | Outcome/Efficiency | Reference |

| Biomass Removal | Centrifugation & Microfiltration | Separation of microbial cells and insoluble solids from the broth. | Provides a cleaner product stream; microfiltration can remove endotoxins. | researchgate.net, mdpi.com |

| Decolorization | Activated Carbon Adsorption | Removal of color pigments and soluble impurities. | Significant purification and removal of undesirable color. | researchgate.net, mdpi.com |

| Deionization | Cation Exchange Chromatography | Removal of salt cations (e.g., Na+) to convert lactobionate salt to lactobionic acid. | Can achieve high purity (≥99%). | researchgate.net, caldic.com |

| Product Isolation | Precipitation with Ethanol (96%) | Recovery of LBA as a solid from the purified solution. | Yields a white powder with 95 ± 2% LBA concentration. | mdpi.com, researcher.life |

| Product Isolation | Spray-Drying / Oven-Drying | Conversion of aqueous LBA into a dry powder, promoting lactone formation. | Produces a product containing over 90% this compound. | google.com |

| Product Isolation | Freeze-Drying (Lyophilization) | Drying the product from a frozen state to obtain a powder. | Changes substrate from liquid to crystal/powder form. | researchgate.net, mdpi.com |

Degradation Pathways and Stability Studies of Lactobionic Acid Delta Lactone

Hydrolytic Degradation of Lactobionic Acid Delta-Lactone

The primary degradation pathway for this compound is hydrolysis, which results in the formation of lactobionic acid. smolecule.comnist.govontosight.ai This reversible reaction is influenced by the presence of water and is particularly significant in aqueous solutions. smolecule.comnist.gov The lactone ring opens to yield the free acid, establishing an equilibrium between the two forms. google.com

The interconversion between lactobionic acid and its delta-lactone is heavily dependent on pH. Acidic conditions favor the formation of the delta-lactone from the free acid. caymanchem.com Conversely, in aqueous solutions, the lactone can revert to lactobionic acid, a reaction that is accelerated under both acidic and basic conditions. smolecule.com This hydrolytic conversion is a key consideration in applications requiring controlled release or degradation. smolecule.com

The general mechanism for the biocatalytic production of lactobionic acid involves the initial formation of lactobiono-δ-lactone, which is then hydrolyzed to lactobionic acid. ndpublisher.infoodresearchjournal.comcaldic.com This hydrolysis can occur spontaneously in an aqueous environment or be catalyzed by enzymes such as lactonase. ndpublisher.inresearchgate.netnih.govnih.govmdpi.com

Oxidative Degradation Mechanisms of this compound

This compound, along with its parent compound lactobionic acid, can undergo oxidative degradation. This process is particularly evident in the presence of oxidizing agents like hydrogen peroxide. researchgate.netresearchgate.netresearchgate.netnih.gov

Forced degradation studies involving hydrogen peroxide have shown that both lactobionic acid and its salts are susceptible to oxidative degradation. researchgate.netresearchgate.netresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) analysis of the primary degradation product indicates a molecular formula of C11H20O10. researchgate.netresearchgate.netnih.gov This suggests that the degradation proceeds via oxidative decarboxylation, resulting in the loss of a carbon atom from the original C12 structure. researchgate.netresearchgate.netnih.gov

Studies on the degradation kinetics in the presence of hydrogen peroxide have revealed different reaction orders for lactobionic acid and its salts. While lactobionate (B10762962) salts tend to follow a zero-order reaction model, lactobionic acid itself follows a second-order kinetic model. researchgate.netresearchgate.netresearchgate.netnih.gov The presence of lactobiono-δ-lactone is often observed in samples of lactobionic acid, indicating the equilibrium between the acid and its lactone form. researchgate.netresearchgate.netresearchgate.netnih.gov

Influence of Environmental Stressors on Lactone Stability (e.g., pH, Temperature, Light Exposure)

The stability of this compound is significantly influenced by various environmental factors.

pH: The pH of the solution is a critical factor in the equilibrium between lactobionic acid and its delta-lactone. google.com Acidic pH conditions promote the formation of the lactone from the free acid. caymanchem.com Conversely, both acidic and alkaline conditions can accelerate the hydrolysis of the lactone back to the acid. smolecule.com Studies have shown that lactobionic acid and its salts are stable under both acidic and alkaline pH conditions in forced degradation tests. researchgate.netresearchgate.netresearchgate.netnih.gov However, the equilibrium between the acid and lactone is always present. researchgate.netresearchgate.net In the production of dairy gels, lactobionic acid has been used as an alternative to glucono-δ-lactone to control pH.

Temperature: Temperature plays a role in both the formation and degradation of the lactone. In enzymatic synthesis of lactobionic acid, the process is often carried out at temperatures between 25–50 °C. ndpublisher.innih.govmdpi.com Higher temperatures can influence reaction rates and conversion efficiencies. For instance, in one study, a temperature of 50°C was found to be more advantageous for the synthesis of lactobionic acid compared to 30°C. nih.govmdpi.com Forced degradation studies have shown that lactobionic acid and its salts are stable at temperatures of 60°C and 80°C. researchgate.netresearchgate.netresearchgate.netnih.gov The conversion of lactobionic acid to its δ-lactone via spray-drying is also temperature-dependent, with higher temperatures favoring lactone formation. google.com

Light Exposure: Research indicates that lactobionic acid and its salts are stable against UV light exposure in forced degradation tests. researchgate.netresearchgate.netresearchgate.netnih.gov However, other studies have investigated the effect of different light wavelengths and intensities on the production of lactobionic acid by Pseudomonas taetrolens. researchgate.net Red light was found to promote both cell growth and lactobionic acid production, while blue light only promoted cell growth. researchgate.net This suggests that while the final compound may be stable, light can influence its synthesis pathways in biological systems. researchgate.net

Interactive Data Table: Stability of Lactobionic Acid and its Salts under Stress Conditions researchgate.netresearchgate.netresearchgate.netnih.gov

| Stress Condition | Observation |

| Alkaline pH | Stable |

| Acidic pH | Stable |

| Temperature (60°C and 80°C) | Stable |

| UV Light Exposure | Stable |

| Oxidation (Hydrogen Peroxide) | Degradation observed |

Future Research Directions in Lactobionic Acid Delta Lactone Chemistry and Biotechnology

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The traditional chemical synthesis of lactobionic acid and its subsequent conversion to the delta-lactone often involves energy-intensive processes and the use of costly and sometimes hazardous metal catalysts. caldic.com Future research is focused on developing more selective and sustainable synthetic pathways.

One promising area is the advancement of chemocatalytic oxidation using heterogeneous catalysts. Bimetallic catalysts, such as palladium-bismuth supported on mesoporous silica (B1680970) (SBA-15), have shown high conversion rates and selectivity for lactobionic acid production. smolecule.comresearchgate.net Future work will likely involve the design and optimization of novel catalyst formulations to further improve efficiency and reduce environmental impact. This includes exploring different support materials and promoter metals to enhance catalyst stability and reusability. researchgate.net

Electrochemical synthesis presents another sustainable alternative, offering precise control over reaction conditions at mild temperatures. smolecule.com Early methods utilized halogen catalysts like bromine, but future research will likely focus on developing catalyst-free or more environmentally benign catalytic systems for the electrolytic oxidation of lactose (B1674315) to lactobionic acid, which can then be converted to the delta-lactone. smolecule.comgoogle.com

A significant challenge in the synthesis is the efficient conversion of lactobionic acid to its delta-lactone form. An improved procedure involving slow crystallization from methyl cellosolve has been shown to yield high-purity crystals of lactobionic acid delta-lactone. nist.gov Further research into optimizing lactonization conditions, potentially through novel solvent systems or catalytic methods, will be crucial for large-scale production.

Engineering of Enzymes and Microorganisms for Improved Delta-Lactone Yield and Purity

Biocatalytic production of this compound offers a highly selective and efficient alternative to chemical synthesis. smolecule.com The process typically involves the oxidation of lactose by dehydrogenases, forming lactobiono-delta-lactone as an intermediate that then hydrolyzes to lactobionic acid in aqueous solutions. smolecule.comfoodresearchjournal.com

Future research will heavily focus on the engineering of enzymes and microorganisms to improve the yield and purity of the delta-lactone. This includes:

Enzyme Engineering: Modifying enzymes like cellobiose (B7769950) dehydrogenase (CDH) and laccase to enhance their catalytic activity, stability, and specificity for lactose oxidation will be a key area. smolecule.comnih.gov The use of redox mediators in conjunction with these enzymes has been shown to increase the quantity of lactobionic acid produced. nih.gov

Metabolic Engineering of Microorganisms: Genetically modifying microorganisms, such as Pseudomonas species, to optimize the lactose oxidation pathway is a promising strategy. foodresearchjournal.comresearchgate.net This could involve overexpressing key enzymes like lactose dehydrogenase and lactonase while minimizing the formation of byproducts. foodresearchjournal.commdpi.com Research has shown that strains of Pseudomonas taetrolens are effective producers of lactobionic acid. mdpi.com

| Organism/Enzyme System | Key Findings/Future Direction |

| Pseudomonas species | Optimization of the lactose oxidation pathway through metabolic engineering. foodresearchjournal.comresearchgate.net |

| Cellobiose Dehydrogenase/Laccase | Engineering for enhanced activity and stability; exploring novel redox mediators. smolecule.comnih.gov |

| Zymomonas mobilis | Utilization of its glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase (GL) enzyme complex. sci-hub.seresearchgate.net |

Advanced Bioreactor Systems for Continuous and High-Titer this compound Production

The design and operation of bioreactors are critical for the large-scale and cost-effective production of lactobionic acid and its delta-lactone. Future research will focus on developing advanced bioreactor systems that enable continuous production and achieve high product titers.

Key areas of investigation include:

Integrated Fermentation and Separation: Developing in-situ product recovery (ISPR) techniques will be crucial to alleviate product inhibition and simplify downstream processing. caldic.com This could involve membrane filtration, ion exchange, or other separation methods integrated directly with the bioreactor.

Immobilized Cell and Enzyme Systems: Immobilizing microbial cells or enzymes can enhance stability, allow for continuous operation, and simplify catalyst recovery and reuse. unibo.it Research into novel immobilization matrices and techniques will be important.

Process Optimization: Fine-tuning bioreactor parameters such as pH, temperature, aeration, and substrate feeding strategies is essential for maximizing productivity. mdpi.comjoaat.com Studies have shown that maintaining a controlled pH is critical for the activity of enzymes involved in lactose conversion. joaat.com For instance, a pH of 6.25 has been identified as optimal for lactobionic acid production by Pseudomonas taetrolens. nih.gov

| Bioreactor Strategy | Advantage | Future Research Focus |

| In-Situ Product Recovery (ISPR) | Reduces product inhibition, simplifies downstream processing. caldic.com | Development of efficient and scalable integrated separation technologies. |

| Immobilized Biocatalysts | Enhances stability, enables continuous operation. unibo.it | Exploration of new immobilization materials and methods. |

| Fed-batch/Continuous Culture | Maintains optimal substrate levels, improves productivity. | Optimization of feeding strategies and process control. |

Exploration of Mechanistic Details in Lactone Interconversions and Reactivity

A deeper understanding of the chemical mechanisms governing the interconversion between lactobionic acid and its delta-lactone is fundamental for controlling the production process and ensuring product stability. sci-hub.se Lactones are cyclic esters formed through the intramolecular esterification of their corresponding hydroxycarboxylic acids. wikipedia.org

Future research will likely employ advanced computational and experimental techniques to investigate:

Equilibrium Dynamics: Studying the equilibrium between the open-chain acid and the cyclic lactone under various conditions (pH, temperature, solvent) to identify factors that favor lactone formation. wikipedia.org

Reaction Kinetics: Elucidating the kinetics of both the lactonization of lactobionic acid and the hydrolysis of the delta-lactone. This knowledge is crucial for optimizing reaction times and storage conditions.

Catalytic Mechanisms: Investigating the mechanisms by which different catalysts (chemical or enzymatic) facilitate the oxidation of lactose and the subsequent lactonization. For example, in some enzymatic systems, a dehydrogenase first catalyzes the oxidation of lactose to lactobiono-δ-lactone. mdpi.com

Integration of Analytical Techniques for Real-time Monitoring and Process Control of Lactone Formation

The ability to monitor the formation of this compound in real-time is essential for effective process control and optimization. Future research will focus on integrating advanced analytical techniques into bioreactor systems.

Promising analytical methods include:

High-Performance Liquid Chromatography (HPLC): HPLC is a well-established method for the quantitative analysis of lactobionic acid and lactose. mdpi.comresearchgate.net Future developments may focus on faster analysis times and online integration with bioreactors.

Spectroscopic Techniques: Techniques like Near-Infrared (NIR) and Raman spectroscopy could potentially be used for non-invasive, real-time monitoring of key process parameters, including the concentrations of lactose, lactobionic acid, and the delta-lactone.

Biosensors: The development of specific biosensors for lactobionic acid or its delta-lactone could provide rapid and continuous feedback for process control.

The integration of these analytical tools with sophisticated process control algorithms will enable the development of fully automated and optimized production systems for this compound.

Q & A

Q. What are the established synthetic routes for lactobionic acid delta-lactone, and how do reaction parameters influence yield?

this compound is typically synthesized via enzymatic oxidation of lactose to lactobionic acid, followed by lactonization under controlled conditions. Key parameters include pH (optimal range: 6.0–6.5), temperature (e.g., 30–50°C for enzymatic steps), and catalyst selection (e.g., immobilized Pseudomonas taetrolens for lactobionic acid production) . For lactonization, acid catalysts or molecular sieves (e.g., MCM-41) are used, with yields >90% achievable at 80°C and 2-hour reaction times . Methodological optimization should prioritize minimizing hydrolysis of the delta-lactone form during purification.

Q. How can spectroscopic techniques differentiate this compound from its gamma-lactone isomer?

Nuclear Magnetic Resonance (NMR) is critical for distinguishing delta- and gamma-lactone forms. The delta-lactone exhibits a characteristic downfield shift for the lactone carbonyl carbon (~175–178 ppm in NMR) due to ring strain differences. Fourier Transform Infrared Spectroscopy (FT-IR) can also identify lactone-specific C=O stretching vibrations (~1,745 cm) and hydroxyl group interactions. Comparative analysis with reference standards and computational modeling (e.g., density functional theory) is recommended to resolve ambiguities .

Q. What experimental protocols are recommended for assessing the hydrolytic stability of this compound?

Hydrolysis kinetics can be studied using high-performance liquid chromatography (HPLC) to monitor lactone conversion to lactobionic acid in buffered solutions (pH 4.0–7.4). Pseudo-first-order rate constants should be calculated under varying temperatures (25–60°C) to determine activation energy. Include controls for spontaneous hydrolysis and validate results with mass spectrometry (MS) to detect intermediate species .

Advanced Research Questions

Q. How can contradictions in catalytic efficiency data for delta-lactone synthesis be addressed?

Discrepancies often arise from differences in catalyst activation (e.g., calcination temperature for molecular sieves) or substrate purity. A systematic approach involves:

- Replicating conditions from conflicting studies (e.g., catalyst loading, solvent systems).

- Characterizing catalysts pre- and post-reaction using BET surface area analysis and X-ray diffraction (XRD) to assess structural stability.

- Statistical design of experiments (DoE) to identify interactions between variables (e.g., temperature vs. catalyst recycling) .

Q. What computational strategies predict the reactivity of this compound in biological systems?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) can model interactions between the delta-lactone and biomolecules (e.g., enzymes, membranes). Focus on:

- Solvent accessibility of the lactone ring.

- Free energy profiles for hydrolysis in aqueous environments.

- Docking studies to predict binding affinities with target proteins. Validate predictions with in vitro assays (e.g., enzyme inhibition tests) .

Q. How can byproduct formation during enzymatic synthesis be minimized?

Byproducts like gluconic acid or unreacted lactose often arise from incomplete oxidation or side reactions. Strategies include:

- Fed-batch fermentation with controlled lactose feeding to maintain substrate saturation .

- Immobilized enzyme systems to enhance reusability and stability.

- In-line monitoring (e.g., Raman spectroscopy) to detect intermediates and adjust pH/temperature dynamically .

Methodological Guidance

Q. What analytical workflows ensure reproducibility in this compound research?

- Sample preparation : Lyophilize lactone samples to prevent hydrolysis.

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) for polar lactone separation.

- Data reporting : Adhere to the Beilstein Journal of Organic Chemistry guidelines, including full experimental details (e.g., catalyst activation steps, HPLC gradients) in supplementary materials .

Q. How should researchers design studies to resolve conflicting data on lactone bioactivity?

- Standardize assays : Use identical cell lines (e.g., HaCaT for skin studies) and exposure times.

- Cross-validate findings : Combine in vitro (e.g., cytotoxicity assays) and in silico (e.g., QSAR models) approaches.

- Publish negative results : Document conditions where bioactivity is absent to clarify mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.